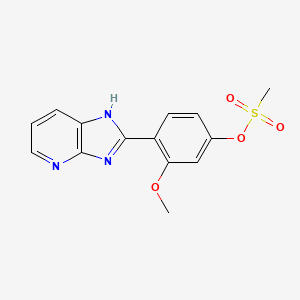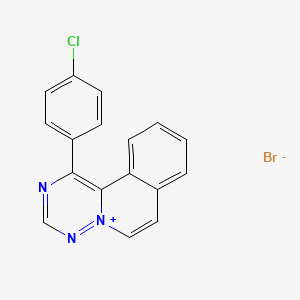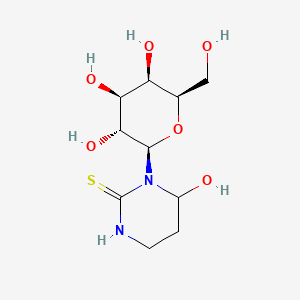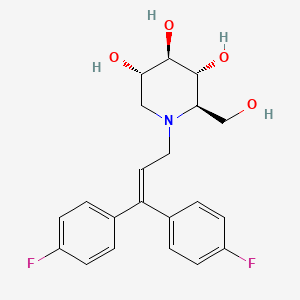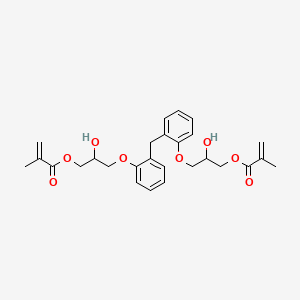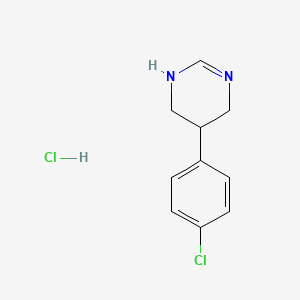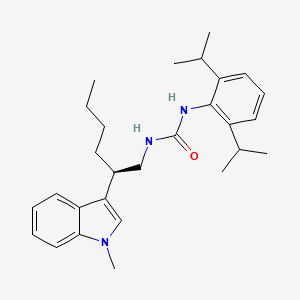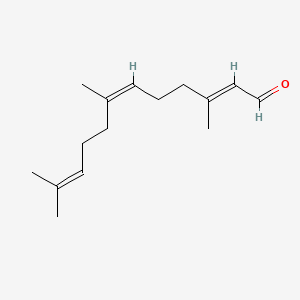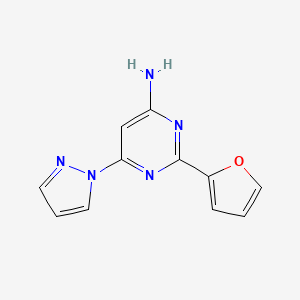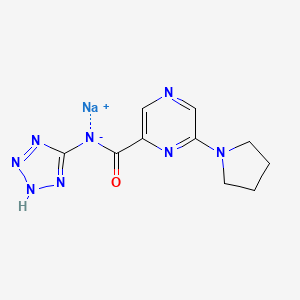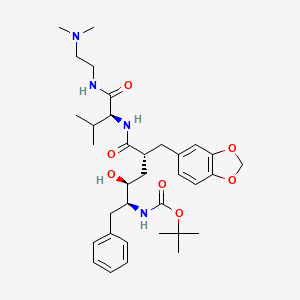
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dipropyl- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique chemical structure, which includes a sulfonamide group, a nitroso group, and a chloroethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dipropyl- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of ethanesulfonamide with 2-chloroethyl isocyanate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can also be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted ethanesulfonamide compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dipropyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to form DNA cross-links.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dipropyl- involves the formation of DNA cross-links, which inhibit DNA replication and transcription, leading to cell death. The chloroethyl group is responsible for the alkylation of DNA, while the nitroso group enhances the compound’s reactivity. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
Tauromustine: Another sulfonamide compound with similar anticancer properties.
Carmustine: A nitrosourea compound used in chemotherapy.
Lomustine: Another nitrosourea compound with similar applications in cancer treatment.
Uniqueness
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dipropyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable DNA cross-links makes it particularly effective in inhibiting cancer cell proliferation.
Properties
CAS No. |
91893-38-8 |
|---|---|
Molecular Formula |
C11H23ClN4O4S |
Molecular Weight |
342.84 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[2-(dipropylsulfamoyl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C11H23ClN4O4S/c1-3-7-15(8-4-2)21(19,20)10-6-13-11(17)16(14-18)9-5-12/h3-10H2,1-2H3,(H,13,17) |
InChI Key |
UZGRTWBSSSBFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)CCNC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


